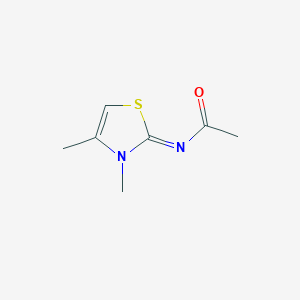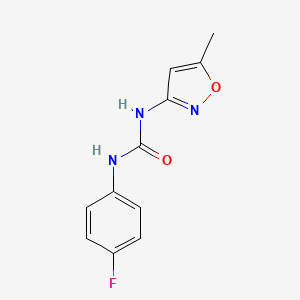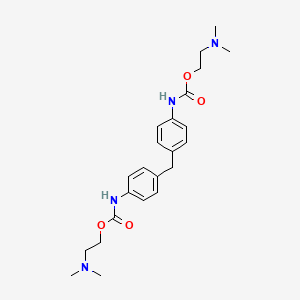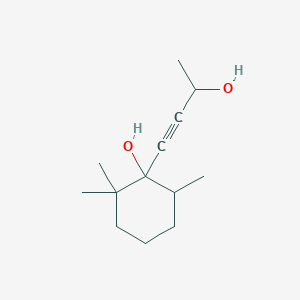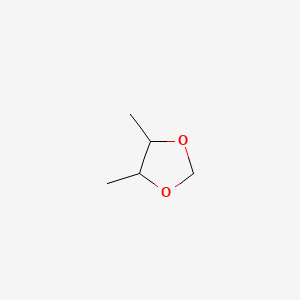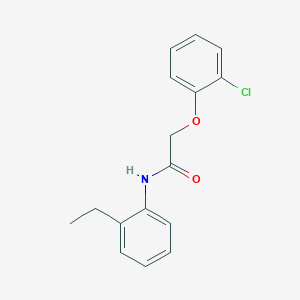
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, hydroxy, and methoxyphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of cyanoacetamide with an appropriate aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on optimizing the use of raw materials and minimizing waste .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the cyano group produces an amine .
Aplicaciones Científicas De Investigación
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-cyano-6-(4-fluorophenyl)-2-hydroxypyridine-4-carboxylate: This compound has a similar structure but with a fluorine atom instead of a methoxy group.
3-Cyano-2,6-dihydroxy-4-methylpyridine: This compound lacks the methoxyphenyl group and has different chemical properties.
Uniqueness
Methyl 3-cyano-2-hydroxy-6-(4-methoxyphenyl)pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its biological activities .
Propiedades
Fórmula molecular |
C15H12N2O4 |
|---|---|
Peso molecular |
284.27 g/mol |
Nombre IUPAC |
methyl 3-cyano-6-(4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C15H12N2O4/c1-20-10-5-3-9(4-6-10)13-7-11(15(19)21-2)12(8-16)14(18)17-13/h3-7H,1-2H3,(H,17,18) |
Clave InChI |
KDXKZLJKVPEQRO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



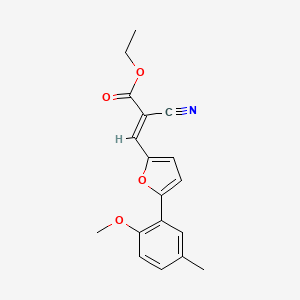
![11-Azatricyclo[4.4.2.01,6]dodec-3-en-12-one](/img/structure/B11944650.png)
